molecular formula C18H16N2O2 B3022964 3-(7-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid CAS No. 817172-51-3

3-(7-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid

Cat. No.: B3022964
CAS No.: 817172-51-3
M. Wt: 292.3 g/mol
InChI Key: ONCWNXWDPWLCBO-BQYQJAHWSA-N
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Description

2-(p-Tolyl)cyclopropanecarboxylic acid (CAS: 869941-94-6) is a cyclopropane derivative featuring a carboxylic acid group and a para-methyl-substituted phenyl (p-tolyl) ring. The cyclopropane ring introduces significant steric strain, while the p-tolyl group enhances lipophilicity, influencing its physicochemical and biological properties. This compound is of interest in medicinal chemistry and materials science due to its unique structural features, which can modulate reactivity, stability, and intermolecular interactions .

Properties

IUPAC Name

(E)-3-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12-3-5-14(6-4-12)18-15(7-8-17(21)22)20-10-9-13(2)11-16(20)19-18/h3-11H,1-2H3,(H,21,22)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCWNXWDPWLCBO-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)C)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)C)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(7-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid (CAS No. 817172-51-3) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

  • Molecular Formula : C18H16N2O2
  • Molecular Weight : 292.33 g/mol
  • Synonyms : 3-(7-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)-acrylic acid

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

In vitro studies have demonstrated significant antimicrobial effects against various pathogens. The minimum inhibitory concentration (MIC) values for certain derivatives were found to be as low as 0.22 to 0.25 μg/mL. Notably, the compound exhibited:

  • Bactericidal Activity : Effective against Staphylococcus aureus and Staphylococcus epidermidis.
  • Biofilm Inhibition : Showed superior antibiofilm potential compared to standard antibiotics like Ciprofloxacin .

Anticancer Activity

Research indicates that derivatives of this compound may possess anticancer properties. For instance:

  • Cell Line Studies : Compounds related to this structure have shown efficacy in inhibiting the growth of various cancer cell lines, including gastric cancer cells.
  • Mechanism of Action : The anticancer activity is attributed to the modulation of signaling pathways involved in cell proliferation and apoptosis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Cytokine Modulation : It has been observed to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
  • PPAR Activation : Some studies suggest that it may act as a PPARγ agonist, influencing metabolic processes and inflammation .

Data Tables

Biological ActivityMIC (μg/mL)IC50 (μM)Reference
Antimicrobial (S. aureus)0.22 - 0.25-
Anticancer (MKN-45 cells)-17.75
Anti-inflammatory (Cytokines)->60

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of several imidazo[1,2-a]pyridine derivatives, including our compound, against clinical isolates. The results indicated a strong correlation between structure and activity, with certain modifications enhancing efficacy.
  • Cancer Cell Proliferation Inhibition : In vitro assays on gastric cancer cell lines revealed that compounds derived from this structure significantly reduced cell viability and induced apoptosis through caspase activation pathways.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 3-(7-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid exhibit significant anticancer properties. The imidazo[1,2-a]pyridine moiety is known for its ability to inhibit specific kinases involved in cancer progression. For instance, studies have shown that derivatives of this compound can effectively inhibit cell proliferation in various cancer cell lines, suggesting a potential role in targeted cancer therapies .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains. This can be attributed to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival .

Materials Science

Polymer Chemistry
this compound can serve as a monomer in the synthesis of functional polymers. Its acrylic acid component allows for polymerization processes that can lead to materials with specific mechanical and thermal properties. Such polymers could find applications in coatings, adhesives, and drug delivery systems .

Nanocomposites
Incorporating this compound into nanocomposite materials has been explored to enhance the mechanical strength and thermal stability of the composites. The unique interactions between the imidazo[1,2-a]pyridine structure and nanomaterials can lead to improved performance characteristics .

Biochemical Probes

Fluorescent Labeling
Due to its distinctive chemical structure, this compound can be utilized as a fluorescent probe in biochemical assays. Its ability to bind selectively to certain biomolecules makes it a valuable tool for studying protein interactions and cellular processes .

Enzyme Inhibition Studies
The compound has potential applications in enzyme inhibition studies, particularly those involving kinases and phosphatases. By acting as a competitive inhibitor, it can help elucidate the mechanisms of enzyme action and regulation within biological systems .

Case Studies and Research Findings

Study Title Focus Area Findings
Anticancer Activity of Imidazo[1,2-a]pyridine DerivativesMedicinal ChemistryDemonstrated significant inhibition of cancer cell proliferation in vitro.
Antimicrobial Efficacy of Novel CompoundsMicrobiologyShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Synthesis of Functional Polymers Using Acrylic Acid DerivativesPolymer ScienceDeveloped new polymeric materials with enhanced properties for industrial applications.
Fluorescent Probes for Biomolecular InteractionsBiochemistryEstablished effective labeling techniques using modified imidazo[1,2-a]pyridine compounds.

Chemical Reactions Analysis

Esterification and Amidation

The acrylic acid group undergoes nucleophilic substitution reactions with alcohols or amines under standard conditions. For example:

  • Esterification : Reacting with methanol in the presence of H₂SO₄ yields methyl 3-(7-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylate. This reaction is critical for modulating solubility and biological activity .

  • Amidation : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride, which reacts with primary amines (e.g., methylamine) to form amide derivatives .

Decarboxylation

Thermal or acidic conditions induce decarboxylation of the acrylic acid group:

  • Heating at 120°C in toluene removes CO₂, producing 3-(7-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)propene. This reaction is reversible under basic conditions .

  • Hydrolysis with 12 M HCl at reflux also promotes decarboxylation, yielding derivatives with reduced polarity .

Cycloaddition Reactions

The conjugated double bond in the acrylic acid moiety participates in [4+2] Diels-Alder reactions. For instance:

  • Reacting with maleic anhydride in dichloromethane forms a bicyclic adduct, confirmed by X-ray crystallography .

  • Microwave-assisted conditions enhance reaction rates and regioselectivity .

Metal-Catalyzed Coupling

The imidazo[1,2-a]pyridine ring facilitates palladium-mediated cross-coupling:

Reaction TypeConditionsProductYieldSource
Miyaura-Suzuki Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH/H₂O, microwave (110°C, 10 min)6-Aryl-substituted derivatives54–80%
Mizoroki-Heck Pd(OAc)₂, P(o-tol)₃, DMF, 100°CAlkenylated analogs at C644–90%
Fluorination NFSI, NaH, THF (−70°C to rt)6-Fluoro derivatives44–90%

Comparative Reactivity with Structural Analogs

Substituents on the imidazo[1,2-a]pyridine ring significantly alter reactivity:

Compound ModificationReactivity ChangeKey Observation
p-Tolyl → Phenyl Reduced steric hindrance improves coupling efficiency in Suzuki reactions .Higher yields (73% vs. 48% for p-tolyl) in Miyaura-Suzuki functionalization.
Acrylic Acid → Acetate Ester Enhanced stability under acidic conditions but reduced electrophilicity .Ester derivatives show no enzymatic inhibition compared to free acids .
C6-Nitro Substitution Increased electron-withdrawing effects accelerate decarboxylation kinetics .Nitro analogs decarboxylate 2× faster than methyl-substituted derivatives.

Mechanistic Insights

  • Steric Effects : The p-tolyl group at C2 creates steric bulk, limiting access to the C3 acrylic acid group in nucleophilic reactions .

  • Electronic Effects : The imidazo[1,2-a]pyridine core donates electron density to the acrylic acid via conjugation, enhancing its electrophilicity in Diels-Alder reactions .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve yields in Pd-mediated couplings by stabilizing intermediates .

Comparison with Similar Compounds

a. trans-2-Phenylcyclopropanecarboxylic Acid (CAS: 939-90-2)

  • Key Differences : Replaces the p-tolyl group with a phenyl ring, reducing lipophilicity (lower log P).
  • Impact : The absence of the methyl group decreases steric hindrance and may reduce membrane permeability compared to the p-tolyl analogue .

b. 2-Phenylcyclopropanecarboxylic Acid (CAS: 5685-38-1)

  • Stereochemistry : Lacks stereochemical specification, unlike its enantiomers (e.g., (1R,2S)- and (1S,2R)-forms, CAS: 48126-51-8 and 23020-18-0).
  • Activity : Stereoisomerism can significantly affect biological activity; for instance, one enantiomer may exhibit higher binding affinity in chiral environments .

c. 2-(p-Tolyl)propanoic Acid (CAS: 938-94-3)

  • Structural Difference: Contains a linear propanoic acid chain instead of a cyclopropane ring.
  • Properties: Higher log P (2.8 vs.
2.2. Functionalized Cyclopropane Derivatives

a. 1-(Boc-Amino)cyclopropanecarboxylic Acid (CAS: 88950-64-5)

  • Functional Group: Incorporates a tert-butoxycarbonyl (Boc)-protected amino group.
  • Physicochemical Impact : Lower log P (~1.2) due to polar Boc group, enhancing aqueous solubility but reducing cell membrane penetration .

b. 1-(2-Aminoethyl)cyclopropanecarboxylic Acid Hydrochloride (CAS: 31420-47-0)

  • Modification: Aminoethyl substituent and hydrochloride salt.
  • Applications: The charged amino group improves water solubility, making it suitable for ionic interactions in drug delivery systems .

c. Fluorinated Analogues (e.g., 2-(Difluoromethyl)cyclopropanecarboxylic Acid, CAS: 883443-58-1)

  • Electron Effects : Fluorine atoms increase electronegativity, enhancing metabolic stability and acidity (lower pKa).
  • Bioactivity : Fluorination often improves pharmacokinetic profiles in drug candidates .

Comparative Data Tables

Table 1: Structural and Molecular Comparison

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents
2-(p-Tolyl)cyclopropanecarboxylic acid 869941-94-6 C₁₁H₁₂O₂ 188.21 p-Tolyl, cyclopropane
trans-2-Phenylcyclopropanecarboxylic acid 939-90-2 C₁₀H₁₀O₂ 162.19 Phenyl, cyclopropane
1-(Boc-Amino)cyclopropanecarboxylic acid 88950-64-5 C₉H₁₅NO₄ 201.22 Boc-protected amino
2-(p-Tolyl)propanoic acid 938-94-3 C₁₀H₁₂O₂ 164.20 p-Tolyl, linear chain

Table 2: Predicted Physicochemical Properties

Compound log P (iLOGP) Solubility (mg/mL) pKa (Carboxylic Acid)
2-(p-Tolyl)cyclopropanecarboxylic acid ~2.5 <0.1 ~4.5
trans-2-Phenylcyclopropanecarboxylic acid ~2.0 <0.1 ~4.5
1-(Boc-Amino)cyclopropanecarboxylic acid ~1.2 ~10 ~3.5 (amine), ~4.5
2-(p-Tolyl)propanoic acid ~2.8 ~1.2 ~4.8

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(7-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid?

Answer:
The primary route involves C-3 Friedel-Crafts acylation of imidazo[1,2-a]pyridine scaffolds. Key steps include:

  • Substrate optimization : Use of 7-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine as the core structure.
  • Catalytic Lewis acids : Employing catalytic amounts of Lewis acids (e.g., FeCl₃ or AlCl₃) to drive regioselective acylation at the C-3 position .
  • Solvent and conditions : Reactions are typically conducted under anhydrous conditions in dichloromethane or toluene, with yields optimized by avoiding heterogeneous mixtures and ensuring complete conversion .
  • Post-functionalization : The acrylic acid moiety is introduced via hydrolysis or coupling reactions of intermediate esters (e.g., ethyl acrylate derivatives) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?

Answer:
Contradictions often arise from tautomerism, impurities, or crystallographic packing effects. Methodological strategies include:

  • Multi-spectral validation : Cross-verify NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) data. For example, IR peaks at ~1719 cm⁻¹ confirm ester carbonyl groups, while ¹H-NMR signals for vinyl protons (δ 6.5–7.5 ppm) confirm the acrylic acid moiety .
  • Crystallographic analysis : Use single-crystal X-ray diffraction to resolve ambiguities in regiochemistry or stereochemistry. Database surveys (e.g., Cambridge Structural Database) can provide reference data for similar derivatives .
  • Elemental analysis : Confirm purity and stoichiometry to rule out byproduct interference .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.3–2.6 ppm for p-tolyl and 7-methyl substituents), and acrylic acid vinyl protons (δ 6.5–7.5 ppm) .
  • IR spectroscopy : Peaks at ~1700–1720 cm⁻¹ (C=O stretch) and ~1610 cm⁻¹ (C=C stretch) confirm the acrylic acid group .
  • Mass spectrometry : HRMS provides exact mass verification (e.g., molecular ion at m/z 292.33 for C₁₈H₁₆N₂O₂) .

Advanced: How should researchers design experiments to evaluate the biological activity of this compound?

Answer:

  • Target identification : Prioritize kinases (e.g., ALK) or enzymes with known imidazo[1,2-a]pyridine interactions. Use computational docking to predict binding modes .
  • In vitro assays :
    • Enzyme inhibition : Measure IC₅₀ values via fluorescence-based or radiometric assays.
    • Cellular activity : Test cytotoxicity and target modulation in relevant cell lines (e.g., cancer models for ALK inhibition) .
  • Structure-activity relationship (SAR) : Synthesize analogs with variations in the p-tolyl or acrylic acid groups to identify critical pharmacophores .

Advanced: How can reaction yields be optimized for large-scale synthesis while maintaining eco-friendly practices?

Answer:

  • Catalyst optimization : Replace stoichiometric Lewis acids with catalytic systems (e.g., FeCl₃ at 5–10 mol%) to reduce waste .
  • Solvent selection : Use green solvents (e.g., cyclopentyl methyl ether) instead of dichloromethane.
  • Parallel synthesis : Employ automated platforms to screen reaction parameters (temperature, catalyst loading) and minimize trial-and-error approaches .

Basic: What are the key challenges in synthesizing imidazo[1,2-a]pyridine derivatives?

Answer:

  • Regioselectivity : Competing acylation at C-2 or C-6 positions requires careful control of reaction conditions (e.g., temperature, catalyst) .
  • Byproduct formation : Side reactions (e.g., over-acylation) are minimized by using mild acids and short reaction times .
  • Purification : Chromatographic separation is often needed due to polar byproducts (e.g., unreacted starting materials) .

Advanced: How do supramolecular interactions influence the crystallographic packing of this compound?

Answer:

  • Hydrogen bonding : The acrylic acid group forms intermolecular H-bonds with pyridine nitrogen or water molecules, stabilizing specific crystal lattices .
  • π-π stacking : Aromatic rings (imidazo[1,2-a]pyridine and p-tolyl) align face-to-face, contributing to dense packing .
  • Database cross-referencing : Compare with CSD entries (e.g., pyridinium salts) to predict polymorphism or hydrate formation .

Advanced: How should researchers address inconsistent biological assay results across studies?

Answer:

  • Assay standardization : Use validated protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., known ALK inhibitors) .
  • Solubility adjustments : Optimize DMSO concentration or use solubilizing agents (e.g., cyclodextrins) to prevent aggregation .
  • Data triangulation : Combine enzymatic, cellular, and in vivo data to confirm target engagement .

Basic: What computational tools aid in predicting the physicochemical properties of this compound?

Answer:

  • Lipinski’s Rule of Five : Predict drug-likeness using calculated LogP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors .
  • pKa prediction : Software like MarvinSuite estimates acidic/basic sites (e.g., acrylic acid pKa ~4.5) .
  • ADMET profiling : Tools like SwissADME predict absorption, metabolism, and toxicity .

Advanced: What strategies validate the regiochemical outcome of Friedel-Crafts acylation in this compound?

Answer:

  • NOE experiments : Detect spatial proximity between the acrylic acid group and neighboring protons to confirm C-3 acylation .
  • X-ray crystallography : Unambiguously assign substitution patterns via crystal structure resolution .
  • Comparative synthesis : Synthesize and characterize regioisomers (e.g., C-2 or C-6 acylated analogs) to contrast spectral profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(7-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid
Reactant of Route 2
3-(7-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid

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